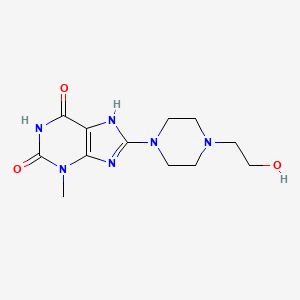![molecular formula C16H16FN7O B2489971 1-(4-(3-(3-Fluorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanon CAS No. 920386-93-2](/img/structure/B2489971.png)
1-(4-(3-(3-Fluorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16FN7O and its molecular weight is 341.35. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivitäten
Diese Verbindung wurde synthetisiert und auf ihre Antitumor-Aktivitäten gegen fünf menschliche Krebszelllinien (MGC-803, MCF-7, EC-109, PC-3 und Hela) in vitro untersucht . Dies deutet darauf hin, dass sie ein potenzieller Kandidat für die Entwicklung effizienterer und wirtschaftlicherer Antitumor-Medikamente sein könnte.
Synthese neuer heterocyclischer Systeme
Die Verbindung wurde bei der Synthese neuer heterocyclischer Systeme verwendet . So wurde beispielsweise die Synthese von 9H-Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinon, einem neuen heterocyclischen System, mit guter Ausbeute mittels eines Retro-Diels-Alder-Verfahrens (RDA) erzielt .
Biologische Bewertung
Die Verbindung und ihre Analoga wurden zur biologischen Bewertung bequem in einer dreistufigen Reaktionssequenz synthetisiert . Dieser Prozess beinhaltet fünf reaktive Zentren und ist atomeffizient, was auf sein Potenzial für die großtechnische Produktion und weitere biologische Studien hindeutet.
Medizinische Chemie
Die Verbindung wurde in der medizinischen Chemie verwendet, insbesondere bei der Hemmung der c-Met-Proteinkinase . Diese Kinase spielt eine entscheidende Rolle beim Zellwachstum, beim Überleben und bei der Migration, was auf das Potenzial der Verbindung bei der Behandlung von Krankheiten im Zusammenhang mit diesen zellulären Prozessen hindeutet .
GABA A-modulierende Aktivität
Strukturen, die diese heterocyclischen Kerne enthalten, haben eine allosterische modulierende GABA A-Aktivität gezeigt . Dies deutet auf die potenzielle Verwendung der Verbindung bei der Behandlung neurologischer Erkrankungen hin, da GABA A-Rezeptoren eine Schlüsselrolle bei der inhibitorischen Neurotransmission im Gehirn spielen .
Einsatz in Solarzellen
Die Verbindung wurde in Polymere eingearbeitet, um sie in Solarzellen zu verwenden . Dies deutet auf ihre potenzielle Anwendung bei der Entwicklung erneuerbarer Energietechnologien hin .
Wirkmechanismus
Target of Action
Similar compounds have been found to targetUSP28 , a ubiquitin-specific protease . USP28 plays a crucial role in regulating protein stability and is involved in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds to its target, potentially USP28, and directly affects its protein levels . This interaction can inhibit the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies often involve in silico modeling and can provide insights into the compound’s bioavailability and potential interactions with other molecules in the body .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the alteration of the cell cycle at the S phase . It also affects the EMT progression, a process critical for cancer metastasis . These effects could potentially make the compound a promising candidate for cancer treatment.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
In cellular environments, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been observed to influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O/c1-11(25)22-5-7-23(8-6-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHAKCXMOLNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
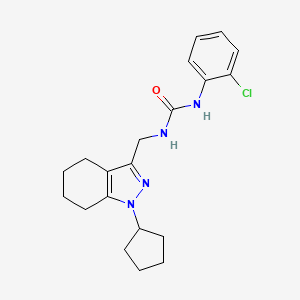
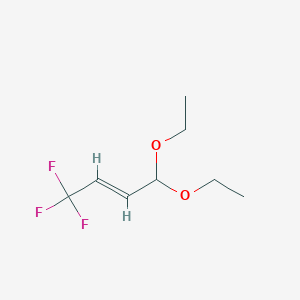
![N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2489893.png)
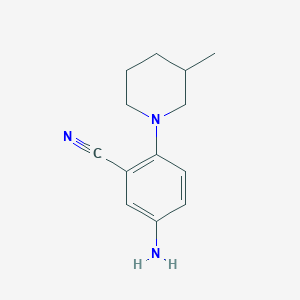
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)
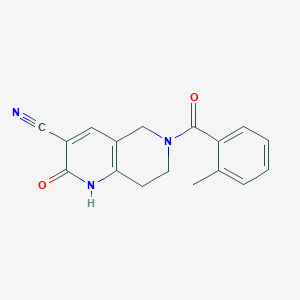
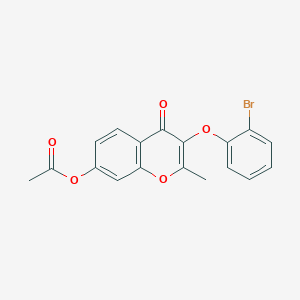
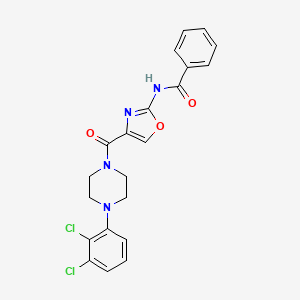
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)
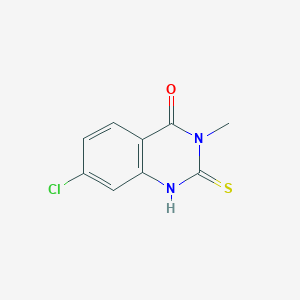
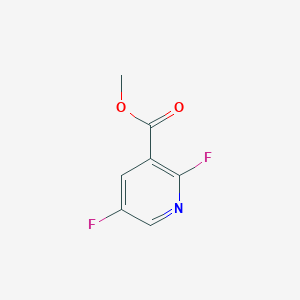
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
